Cas no 7690-93-9 (2',3'-Isopropylideneadenosine)

2',3'-Isopropylideneadenosine structure
2',3'-Isopropylideneadenosine structure
Product Name:2',3'-Isopropylideneadenosine
CAS-nummer:7690-93-9
MF:C13H17N5O4
MW:307.305182218552
CID:983020
PubChem ID:232179
Update Time:2025-04-20

2',3'-Isopropylideneadenosine Chemische en fysische eigenschappen

Naam en identificatie

    • 2 inverted exclamation mark ,3 inverted exclamation mark -O-Isopropylideneadenosine
    • NSC-94678
    • DS-3163
    • NSC29413
    • (6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-furo[3,4-d][1,3]dioxol-4-yl)methanol
    • 2', 3'-isopropylidene adenosine
    • 9-[2,3-O-(1-Methylethylidene)pentofuranosyl]-9H-purin-6-amine
    • 9H-Purin-6-amine, 9-[2,3-O-(1-methylethylidene)-beta-ribofuranosyl]-
    • FT-0609746
    • 2',3'-ISOPROPYLIDENE-ADENOSINE
    • EN300-18522820
    • Adenosine, 2',3'-O-isopropylidene-
    • (4-(6-amino-9h-purin-9-yl)tetrahydro-2,2-dimethylfuro[3,4-d][1,3]dioxol-6-yl)methanol
    • 2',3' isopropylidene adenosine
    • 7690-93-9
    • SY021388
    • SCHEMBL4254376
    • NSC-29413
    • AKOS024258416
    • SB67337
    • 362-75-4
    • SCHEMBL24146588
    • 2',3'-O-isopropylidene-adenosine
    • Adenosine, 2',3'-O-(1-methylethylidene)-
    • (6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
    • 2',3'-Isopropylideneadenosine
    • HMS3352F19
    • DTXSID90957599
    • NSC94678
    • 2',3'-ISOPROPYLIDENE ADENOSINE
    • [4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
    • [6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol
    • [6-(6-AMINOPURIN-9-YL)-2,2-DIMETHYL-TETRAHYDROFURO[3,4-D][1,3]DIOXOL-4-YL]METHANOL
    • 2\\',3\\'-O-Isopropylideneadenosine
    • Inchi: 1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)
    • InChI-sleutel: LCCLUOXEZAHUNS-UHFFFAOYSA-N
    • LACHT: O1C(C)(C)OC2C(CO)OC(C12)N1C=NC2C(N)=NC=NC1=2

Berekende eigenschappen

  • Exacte massa: 307.12805404g/mol
  • Monoisotopische massa: 307.12805404g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 2
  • Complexiteit: 439
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.9
  • Topologisch pooloppervlak: 118Ų
Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited